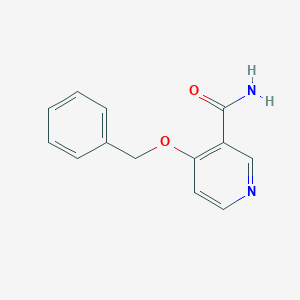
4-(Benzyloxy)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)pyridine-3-carboxamide is a chemical compound that is structurally similar to 3-(Benzyloxy)pyridine-4-carboxamide . It has a molecular weight of 228.25 and its IUPAC name is 3-(benzyloxy)isonicotinamide . It is also structurally similar to isonicotinamide, which is the amide form of isonicotinic acid .
Synthesis Analysis
The synthesis of this compound and related compounds is a topic of ongoing research . Various methods have been explored, including palladium-catalyzed aminocarbonylation .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring with a benzyloxy group at the 4-position and a carboxamide group at the 3-position . It is structurally similar to compounds such as 3-(Benzyloxy)pyridine-4-carboxamide and isonicotinamide .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
One area of interest is the synthesis and characterization of novel compounds and materials. For instance, studies have explored the synthesis of aromatic polyamides using various pyridine derivatives. These polyamides exhibit high thermal stability and excellent mechanical properties, making them suitable for applications requiring durable materials (Zhao et al., 2012). Similarly, the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol has been reported, showcasing the potential for creating flexible, tough films and coatings with high thermal stability (Hsiao et al., 2000).
Luminescence and Photophysical Properties
The luminescence and photophysical properties of pyridine derivatives are also of significant interest. For example, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates exhibit intriguing photophysical properties, with potential applications in optical and electronic devices (Sivakumar et al., 2011).
Metal-Organic Frameworks (MOFs)
Carboxylate-assisted acylamide metal–organic frameworks represent another area of application, with studies demonstrating their synthesis, structure, thermostability, and luminescence studies. These MOFs could find applications in catalysis, gas storage, and separation processes (Sun et al., 2012).
Antimicrobial and Antitumor Agents
Moreover, research has explored the potential biological activities of pyridine derivatives. For instance, novel non-steroidal/non-anilide type androgen antagonists effective upon human prostate tumor cells with mutated nuclear androgen receptor have been synthesized, highlighting the potential for developing new therapeutic agents (Wakabayashi et al., 2008).
Zukünftige Richtungen
The future directions for research on 4-(Benzyloxy)pyridine-3-carboxamide could include further exploration of its synthesis, characterization, and potential biological activities . The development of new pyrazolo[3,4-b]pyridine derivatives as potential therapeutic agents is a promising area of research .
Eigenschaften
IUPAC Name |
4-phenylmethoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-13(16)11-8-15-7-6-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETBUJNPTMFCJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2866699.png)

![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(3-methylphenyl)methoxy]amine](/img/structure/B2866703.png)

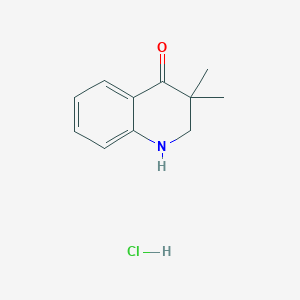
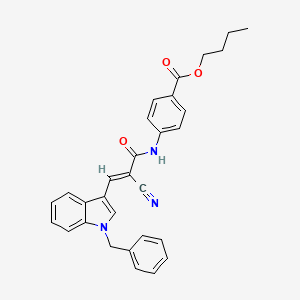
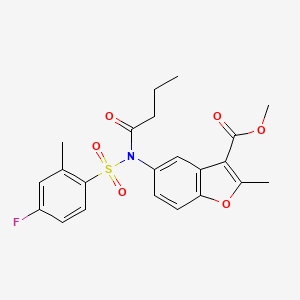
![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide](/img/no-structure.png)
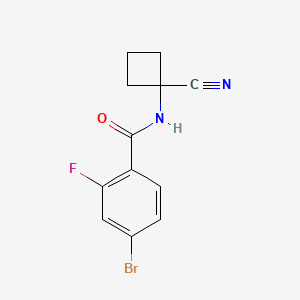
![4-isopropyl-7-(prop-2-yn-1-ylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2866715.png)
![2-(3-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2866716.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2866717.png)
![[2-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2866718.png)
